4-Ethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-ETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenyl group, a chlorinated pyrimidine ring, and a methanesulfonyl group. Its chemical properties make it a valuable subject for research in organic chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as chlorinating agents, sulfonyl chlorides, and ethylphenyl derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions in specialized reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques may also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-ETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-ETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE include:
- 4-ETHYLPHENYL 5-CHLORO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE
- 4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE .
Uniqueness
The uniqueness of 4-ETHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C14H13ClN2O4S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-9-4-6-10(7-5-9)21-13(18)12-11(15)8-16-14(17-12)22(2,19)20/h4-8H,3H2,1-2H3 |
InChI Key |
DPOWMDKVUMYVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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